molecular formula C21H21N5O3S2 B460167 ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate CAS No. 488793-00-6

ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate

Cat. No.: B460167
CAS No.: 488793-00-6
M. Wt: 455.6g/mol
InChI Key: NVJBRIWOAQJRME-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H21N5O3S2 and its molecular weight is 455.6g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O3S2, with a molecular weight of 438.50 g/mol. The presence of cyano, thiophene, and naphthyridine groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Studies have demonstrated that derivatives of naphthyridine exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 4-cyano derivatives have shown efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans and Aspergillus flavus .

Microbial Strain Activity
Escherichia coliInhibitory
Pseudomonas aeruginosaInhibitory
Candida albicansModerate Inhibition
Aspergillus flavusModerate Inhibition

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human tumor cell lines. For example, in vitro studies indicated that the compound exhibits cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The IC50 values for these assays suggest a promising selectivity towards certain cancer types.

Cell Line IC50 (µM)
MCF-710.9
HCT11612.0

These results indicate that the compound could be a candidate for further development in cancer therapeutics.

The proposed mechanism by which ethyl 4-cyano derivatives exert their biological effects includes the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some studies suggest that these compounds may act as inhibitors of IKKβ (IκB kinase β), which plays a crucial role in the NF-kB signaling pathway associated with inflammation and cancer progression .

Case Studies

  • Antimicrobial Evaluation : A study published in the Egyptian Journal of Chemistry evaluated various naphthyridine derivatives, including ethyl 4-cyano compounds, showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Research conducted on several synthesized compounds related to ethyl 4-cyano derivatives highlighted their cytotoxic effects on MCF-7 and HCT116 cell lines, with specific emphasis on structure-activity relationships influencing potency .

Properties

IUPAC Name

ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S2/c1-4-29-21(28)18-12(2)15(9-23)20(31-18)25-17(27)11-30-19-13(8-22)7-14-10-26(3)6-5-16(14)24-19/h7H,4-6,10-11H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJBRIWOAQJRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=C(C=C3CN(CCC3=N2)C)C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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